molecular formula C13H30O6P2 B046099 Tetraisopropyl methylenediphosphonate CAS No. 1660-95-3

Tetraisopropyl methylenediphosphonate

Cat. No. B046099
CAS RN: 1660-95-3
M. Wt: 344.32 g/mol
InChI Key: ODTQUKVFOLFLIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetraisopropyl methylenediphosphonate and related phosphonate compounds has been extensively studied, focusing on environmental relevance, biodegradability, and removal in wastewater treatment plants. While direct synthesis methods specific to tetraisopropyl methylenediphosphonate are not explicitly detailed in available literature, similar phosphonates are synthesized through a variety of chemical pathways, including direct alkylation, Michael addition, and nucleophilic substitution reactions. These methods highlight the chemical versatility and the broad applicability of phosphonate compounds in environmental and industrial contexts (E. Rott et al., 2018).

Molecular Structure Analysis

The molecular structure of tetraisopropyl methylenediphosphonate is characterized by its phosphonate groups attached to a methylene bridge, which significantly influences its chemical behavior and reactions. Phosphonates, in general, exhibit unique structural features, including strong P-O bonds and the ability to form stable chelates with metal ions. These structural characteristics are crucial for their application in scale inhibition, corrosion prevention, and as ligands in coordination chemistry.

Chemical Reactions and Properties

Tetraisopropyl methylenediphosphonate participates in a variety of chemical reactions, including complexation with metals, hydrolysis, and condensation reactions. Its chemical properties are influenced by the presence of phosphonate groups, which confer high stability against biological degradation but allow for abiotic degradation processes like photolysis. This stability, combined with the ability to form complexes with metal ions, makes it valuable in applications ranging from industrial water treatment to catalysis (C. M. Sevrain et al., 2017).

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

  • Application Summary: Tetraisopropyl methylenediphosphonate is used in the preparation of AZT 5’-Triphosphate compounds, which display inhibitory effects on HIV-1 reverse transcriptase .

Preparation of E2-Bisphosphonate Conjugates

  • Application Summary: Tetraisopropyl methylenediphosphonate is also used in the preparation of E2-bisphosphonate conjugates .

HIV-1 Reverse Transcriptase Inhibition

  • Application Summary: Tetraisopropyl methylenediphosphonate is used in the preparation of AZT 5’-Triphosphate compounds, which display inhibitory effects on HIV-1 reverse transcriptase .

Preparation of E2-Bisphosphonate Conjugates

  • Application Summary: Tetraisopropyl methylenediphosphonate is also used in the preparation of E2-bisphosphonate conjugates .

HIV-1 Reverse Transcriptase Inhibition

  • Application Summary: Tetraisopropyl methylenediphosphonate is used in the preparation of AZT 5’-Triphosphate compounds, which display inhibitory effects on HIV-1 reverse transcriptase .

Preparation of E2-Bisphosphonate Conjugates

  • Application Summary: Tetraisopropyl methylenediphosphonate is also used in the preparation of E2-bisphosphonate conjugates .

Safety And Hazards

Tetraisopropyl methylenediphosphonate causes serious eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

2-[di(propan-2-yloxy)phosphorylmethyl-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H30O6P2/c1-10(2)16-20(14,17-11(3)4)9-21(15,18-12(5)6)19-13(7)8/h10-13H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTQUKVFOLFLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CP(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044847
Record name Tetraisopropyl methylenediphosphonate
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Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetraisopropyl methylenediphosphonate

CAS RN

1660-95-3
Record name Tetraisopropyl methylenediphosphonate
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Record name Tetraisopropyl methylenediphosphonate
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Record name Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester
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Record name Tetraisopropyl methylenediphosphonate
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Record name Tetraisopropyl methylenebisphosphonate
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Record name TETRAISOPROPYL METHYLENEDIPHOSPHONATE
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Synthesis routes and methods

Procedure details

Insoluble, cross-linked copolymer beads (70.7 g) obtained by suspension polymerization of 90.5 weight percent vinylbenzyl chloride, 2.0 weight percent divinylbenzene, and 0.5 weight percent benzoyl peroxide (with the ethylstyrenes present in the technical grade divinylbenzene) were placed in a three neck found bottom flash and preswollen with 500 mL of toluene for two hours at room temperature. To this flask, a solution of sodium tetraisopropyl methylenediphosphonate, prepared as in Example 1, was added. The mixture was reacted at reflux for 20 hours. After that time, beads were separated and washed with toluene, and dried. The polymer contained 3.34 mmol of phosphorus/g of dry weight as determined by elemental analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium tetraisopropyl methylenediphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.34 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
OT Quimby, JD Curry, DA Nicholson, JB Prentice… - Journal of …, 1968 - Elsevier
… in our laboratories of a high-yield synthesis of tetraisopropyl methylenediphosphonate’ … and the sodium salt of tetraisopropyl methylenediphosphonate were combined in toluene …
Number of citations: 76 www.sciencedirect.com
W Ran, ZHU Zhiling, Z Yunhan, HU Ji, YAO Jing… - Journal of …, 2019 - tws.org.cn
… phosphite and tetraisopropyl methylenediphosphonate in methylenediphosphonic acid. … %(n= 9); the linear range of tetraisopropyl methylenediphosphonate was 6.272~ 200.7 mg/L (r= …
Number of citations: 0 www.tws.org.cn
OT Quimby, JB Prentice… - The Journal of Organic …, 1967 - ACS Publications
Discussion The propensity of carbonyldiphosphonate to form a stable dihydroxy derivative in mildly acidic solu-tion is somewhat unusual. This can be comparedto the case of …
Number of citations: 52 pubs.acs.org
C Viornery, P Péchy, M Boegli… - … , Sulfur, and Silicon …, 2002 - Taylor & Francis
… All the final polyphosphonic acid molecules started with the same reagent, which was the tetraisopropyl methylenediphosphonate 1. 1 was synthesized according to the classical …
Number of citations: 21 www.tandfonline.com
V Arabadzhiev, J Petrova, ETK Haupt… - … and Reactivity in …, 2008 - Taylor & Francis
… Stewart and SiddallCitation10 have prepared complexes of tetraisopropyl methylenediphosphonate with lanthanide nitrates and consider that the structure of the complexes …
Number of citations: 4 www.tandfonline.com
MD Joesten, RC Koch, TW Martin… - Journal of the American …, 1971 - ACS Publications
… (II) withoctamethylpyrophosphoramide (), nonamethylimidodiphosphoramide (NIPA), octamethylmethylenediphosphonic diamide (PCP), and tetraisopropyl methylenediphosphonate (…
Number of citations: 30 pubs.acs.org
A Burgos, GJ Ellames - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
… Treatment of tetraisopropyl methylenediphosphonate with n-butyllithium followed by addition of the [benzene-U-14C]-4-chlorophenylthiocyanate, 10, afforded the desired sulphenylated …
H Heuclin, T Cantat, XF Le Goff, P Le Floch… - 2011 - Wiley Online Library
… The reactivity of both the monoanionic and dianionic forms of bis(diphenylthiophosphinoyl)methane (2 – and 2 2– ) as well as the dianion of tetraisopropyl methylenediphosphonate(3 2…
HR Hays, TJ Logan - The Journal of Organic Chemistry, 1966 - ACS Publications
… Tetraisopropyl methylenediphosphonate (609 g, 1.77 moles) was dropped slowly into a … of tetraisopropyl methylenediphosphonate using monoglyme as solvent. The phosphorus nmr …
Number of citations: 34 pubs.acs.org
IR Peralta, C Ambrose, L Wilson - Electrochemical Society Meeting Abstracts …, 2008 - ioffe.ru
… Five different bisadduct isomers of C60 with tetraisopropyl methylenediphosphonate, CH2(PO3iPr2)2, have been synthesized, separated and characterized. Hydrolysis of the CH2(…
Number of citations: 2 www.ioffe.ru

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